3-Cyanopyridine
Description
Historical Context of Pyridine (B92270) Chemistry and Nitrile Functionality in Organic Synthesis
The journey into the world of 3-cyanopyridine is rooted in two fundamental areas of organic chemistry: the study of pyridine and the versatile chemistry of the nitrile group. The story of pyridine, a heterocyclic aromatic compound, began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine from animal bone oil. acs.org It was later found in coal tar, which became its primary commercial source before the development of more efficient synthetic methods. britannica.comnih.gov The determination of pyridine's six-membered ring structure, composed of five carbon atoms and one nitrogen atom, was a significant milestone attributed to Wilhelm Körner and James Dewar in the following decades. acs.orgbritannica.com
The synthesis of pyridine and its derivatives evolved over time. A major breakthrough came in 1881 when Arthur Rudolf Hantzsch developed the first significant synthesis of pyridine derivatives. acs.orgwikipedia.org This method typically involves a condensation reaction using a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org Later, in 1924, Russian chemist Aleksei Chichibabin devised an improved process for synthesizing pyridine itself from inexpensive precursors like formaldehyde (B43269) and acetaldehyde (B116499) with ammonia, a method whose principles are still relevant in industrial production today. acs.orgchempanda.com
Concurrently, the nitrile functional group (–C≡N) was carving out its own important niche in organic synthesis. allen.in The first nitrile, hydrogen cyanide, was synthesized by Carl Wilhelm Scheele in 1782. wikipedia.org The synthesis of the first organic nitrile, propionitrile, was achieved by Théophile-Jules Pelouze in 1834. wikipedia.org Historically known as cyanides, these compounds became recognized for their unique reactivity, stemming from the polar carbon-nitrogen triple bond. numberanalytics.comnih.gov This polarity allows nitriles to act as versatile intermediates, readily transforming into other functional groups. nih.gov Their importance grew as chemists developed numerous synthetic methods, such as the Kolbe nitrile synthesis, which involves the reaction of alkyl halides with metal cyanides. wikipedia.org The versatility of nitriles has made them indispensable in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com
The convergence of these two historical streams—the understanding of the pyridine ring and the synthetic utility of the nitrile group—set the stage for the exploration of cyanopyridines, including the subject of this article, this compound.
Significance of the this compound Scaffold in Contemporary Chemical Research
This compound, also known as nicotinonitrile, is an organic compound featuring a pyridine ring substituted at the 3-position with a nitrile group. chemicalbook.comnih.gov This seemingly simple structure is a highly valuable building block in modern chemistry, primarily due to its role as a versatile intermediate in the synthesis of a wide range of commercially important products. chemimpex.comsolubilityofthings.comimarcgroup.com Its significance spans the pharmaceutical, agrochemical, and materials science sectors. procurementresource.comdataintelo.com
In the pharmaceutical industry, this compound is a crucial precursor for the synthesis of Vitamin B3, in the forms of niacin (nicotinic acid) and niacinamide (nicotinamide). procurementresource.comwikipedia.orgjubilantingrevia.com A key industrial process involves the enzyme-catalyzed hydrolysis of this compound to produce nicotinamide (B372718) selectively and in high yield. wikipedia.org Beyond vitamins, the this compound scaffold is a core component in numerous therapeutic agents. researchgate.net Its derivatives have been investigated and developed for a wide range of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. solubilityofthings.comeurekaselect.com For instance, it is a structural feature in kinase inhibitors like neratinib, used in breast cancer therapy, and bosutinib. researchgate.netnih.gov The scaffold is also considered a promising template for designing inhibitors of proteins like survivin, which is a target in cancer research. nih.gov
The agrochemical industry also relies heavily on this compound as an intermediate for producing crop protection chemicals, such as herbicides, insecticides, and fungicides. chemimpex.comprocurementresource.comdataintelo.com One notable example is its use in the manufacture of the insecticide Pymetrozine. jubilantingrevia.com
Furthermore, this compound and its derivatives are employed in materials science and other industrial applications. They are used in the development of specialty chemicals, dyes, and as ligands in coordination chemistry for catalysis. chemimpex.comsolubilityofthings.comimarcgroup.com The unique electronic properties conferred by the combination of the electron-withdrawing nitrile group and the pyridine ring make these compounds subjects of interest for creating novel functional materials. rsc.org
Table 1: Key Applications of this compound
| Industry | Application Area | Specific Examples of Use | References |
|---|---|---|---|
| Pharmaceuticals | Vitamin Synthesis | Precursor for Niacin (Vitamin B3) and Niacinamide. | wikipedia.org, procurementresource.com, jubilantingrevia.com |
| Drug Development | Scaffold for anticancer agents (e.g., Neratinib, Bosutinib), anti-inflammatory drugs, and survivin modulators. | , researchgate.net, nih.gov, nih.gov | |
| Chemical Intermediate | Synthesis of arylthiazolines and arylimidazolines for drug development. | procurementresource.com | |
| Agrochemicals | Crop Protection | Intermediate for herbicides, insecticides (e.g., Pymetrozine), and fungicides. | chemimpex.com, procurementresource.com, jubilantingrevia.com |
| Chemical Industry | Specialty Chemicals | Building block for various fine and specialty chemicals. | imarcgroup.com |
| Dyes & Pigments | Used in the synthesis of certain dyes. | imarcgroup.com | |
| Materials Science | Ligand Development | Acts as a ligand in metal complexes for catalysis. | chemimpex.com |
| Functional Materials | Research into materials with specific electronic or optical properties. | rsc.org |
Overview of Research Trajectories in this compound Chemistry
Contemporary research on this compound is dynamic, focusing on developing more efficient and environmentally friendly synthesis methods, exploring novel functionalization strategies, and expanding its applications in medicine and materials science.
One major research trajectory is the optimization of this compound production. The primary industrial method is the ammoxidation of 3-methylpyridine (B133936) (3-picoline), where 3-picoline reacts with ammonia and air over a catalyst. procurementresource.comgoogle.com Research in this area focuses on developing new catalysts that can increase the yield and stability of the process, with some patented catalysts achieving molar yields greater than 90% and demonstrating long-term stability. google.comgoogle.com Another established laboratory synthesis involves the dehydration of nicotinamide, often using a dehydrating agent like phosphorus pentoxide. chemicalbook.com
A significant portion of current research is dedicated to the synthesis of this compound derivatives. These methods are crucial for building libraries of compounds for drug discovery and other applications. Multi-component reactions (MCRs) have emerged as a powerful, eco-friendly strategy. researchgate.net For example, substituted 2-amino-3-cyanopyridines can be synthesized in a one-pot reaction from an aldehyde, malononitrile (B47326), and other components, often using green or reusable catalysts like animal bone meal or superparamagnetic nanoparticles. researchgate.net Other synthetic routes involve the cyclocondensation of chalcones with reagents like cyanoacetamide or cyanothioacetamide to produce various 3-cyano-2-pyridones and 2-thioxopyridines. orientjchem.org
The functionalization of the this compound scaffold is another key research area. The nitrile group itself is a versatile handle for chemical transformations. nih.gov It can participate in various reactions, including cycloadditions and C-H bond functionalizations, allowing for the construction of complex heterocyclic systems. nih.govresearchgate.net Researchers are actively exploring these reactions to create novel molecular architectures. acs.orgresearchgate.net For instance, a recent study demonstrated a tandem reaction with 100% atom economy to synthesize novel this compound derivatives that exhibit aggregation-induced emission (AIE), a property valuable in materials science for applications like chemical sensors. rsc.org These compounds were shown to be effective in detecting metal ions and nitroaromatic compounds and also possessed antibacterial activity. rsc.org
In medicinal chemistry, the focus remains on using the this compound scaffold to design potent and selective therapeutic agents. Research has shown that specific substitutions on the pyridine ring are crucial for biological activity. acs.org For example, studies on anticancer derivatives have revealed that a 2-oxo-3-cyanopyridine scaffold can be preferable to a 2-thioxo or 2-amino scaffold for cytotoxic activity against certain cancer cell lines. nih.gov This detailed structure-activity relationship (SAR) analysis guides the design of next-generation drug candidates, such as dual inhibitors targeting multiple kinases like VEGFR-2 and HER-2. nih.govacs.org
Table 2: Selected Synthesis Methods for this compound and its Derivatives
| Method | Description | Typical Reactants | Key Features | References |
|---|---|---|---|---|
| Ammoxidation | Industrial production of this compound. | 3-Methylpyridine (3-Picoline), Ammonia, Air | High-temperature, catalytic gas-phase reaction. High yield and efficiency. | google.com, procurementresource.com |
| Dehydration of Amide | Laboratory-scale synthesis of this compound. | Nicotinamide, Phosphorus Pentoxide | Classic method for converting a primary amide to a nitrile. | chemicalbook.com |
| Multi-Component Reaction (MCR) | One-pot synthesis of substituted 2-amino-3-cyanopyridines. | Aromatic aldehydes, Malononitrile, 1,3-dicarbonyl compounds, Alcohols | Environmentally friendly, high atom economy, often uses reusable catalysts. | researchgate.net, |
| Cyclocondensation | Synthesis of 3-cyano-2(1H)-pyridones and thiones. | Chalcones, Cyanoacetamide or Cyanothioacetamide | Builds the substituted pyridine ring from acyclic precursors. | orientjchem.org |
| Tandem Reaction | Synthesis of multifunctional 3-cyanopyridines. | Benzopyranonitriles, Pyrrolidines | Mild, metal-free conditions with 100% atom economy. | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-3-carbonitrile | |
|---|---|---|
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InChI |
InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H | |
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InChI Key |
GZPHSAQLYPIAIN-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CN=C1)C#N | |
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Molecular Formula |
C6H4N2 | |
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DSSTOX Substance ID |
DTXSID1026665 | |
| Record name | 3-Pyridinecarbonitrile | |
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Molecular Weight |
104.11 g/mol | |
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Physical Description |
Other Solid, Colorless liquid; [Hawley] Off-white crystalline solid; [MSDSonline] | |
| Record name | 3-Pyridinecarbonitrile | |
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| Record name | 3-Cyanopyridine | |
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Boiling Point |
206.9 °C | |
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Flash Point |
87 °C | |
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Solubility |
Soluble in hot petroleum ether, Soluble in alcohol, ether, and benzene., In water, 1.35X10+5 mg/l @ 20 °C | |
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Density |
1.1590 @ 25 °C | |
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Vapor Pressure |
0.29 [mmHg], 0.296 mm Hg @ 25 °C | |
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Color/Form |
NEEDLES FROM PETROLEUM ETHER, Colorless liquid | |
CAS No. |
100-54-9 | |
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| Record name | 3-Pyridinecarbonitrile | |
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| Record name | 3-CYANOPYRIDINE | |
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Melting Point |
51 °C | |
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Synthetic Methodologies for 3 Cyanopyridine and Its Derivatives
Conventional Synthetic Routes to 3-Cyanopyridine
Conventional methods for synthesizing this compound are dominated by large-scale industrial processes that have been refined over decades for efficiency and high throughput.
Ammoxidation of 3-Picoline and Related Pyridines
The gas-phase catalytic ammoxidation of 3-picoline (3-methylpyridine) stands as the primary industrial method for producing this compound. mdpi.com This process involves reacting 3-picoline with ammonia (B1221849) and air at elevated temperatures in the presence of a heterogeneous catalyst. mdpi.comgoogle.com The reaction is typically carried out in a fluidized bed or fixed-bed reactor at temperatures between 280–500 °C. mdpi.com
The efficiency of the ammoxidation process is heavily dependent on the catalyst system employed. Vanadium-based catalysts are central to this method, often promoted with other metal oxides to enhance activity and selectivity. mdpi.com For instance, a catalyst system of V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC has been reported to achieve an 85% yield of this compound. mdpi.com Similarly, the use of a V₂O₅ catalyst alone can result in an 83.5% yield with an 89.3% conversion of 3-picoline. mdpi.com Modifications, such as adding molybdenum trioxide (MoO₃) to the vanadium system, have led to yields of 83% with a high conversion rate of 96.4%. mdpi.com A Chinese patent describes a method using an aluminum sesquioxide-supported catalyst that achieves a 3-picoline conversion greater than 99% and a this compound yield exceeding 95%. google.com
| Catalyst System | Conversion of 3-Picoline (%) | Yield of this compound (%) | Reference |
|---|---|---|---|
| V₂O₅-MoO₃ | 96.4 | 83 | mdpi.com |
| V₂O₅ | 89.3 | 83.5 | mdpi.com |
| V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | Not Specified | 85 | mdpi.com |
| Molybdenum catalyst on silica (B1680970) gel (at 380 °C) | 99 | 95 | mdpi.com |
| V-W-O systems | Not Specified | 99.5 (Selectivity) | mdpi.com |
Dehydration of Nicotinamide (B372718)
A classic and straightforward laboratory synthesis of this compound involves the dehydration of nicotinamide (pyridine-3-carboxamide). nih.gov This reaction is typically achieved by heating nicotinamide with a strong dehydrating agent. Phosphorus pentoxide (P₂O₅) is a commonly used reagent for this transformation. chemicalbook.com
In a typical procedure, powdered nicotinamide is mixed with phosphorus pentoxide, and the mixture is heated vigorously under reduced pressure (15–20 mm). chemicalbook.com The product, this compound, distills over and is collected in a cooled receiver. This method can produce high yields, with reports of 83–84% after distillation. chemicalbook.com Other dehydrating agents, such as thionyl chloride (SOCl₂), can also be used to generate the nitrile from the corresponding amide. nih.gov While effective, this method is generally more suited for smaller-scale preparations compared to the industrial ammoxidation of 3-picoline.
Reactions Involving Thiopyridones and Pyridones
Substituted 3-cyanopyridines, particularly those with a thio or oxo group at the 2-position, can be synthesized through cyclocondensation reactions. These methods build the pyridine (B92270) ring from acyclic precursors. For example, this compound-2-thiones can be prepared by reacting chalcones or benzylideneacetone (B49655) with cyanothioacetamide. researchgate.net Similarly, reacting chalcones with cyanoacetamide can yield the corresponding 3-cyano-2(1H)-pyridones. researchgate.net These reactions represent versatile pathways to functionalized this compound derivatives, which are valuable precursors for more complex heterocyclic systems. researchgate.netresearchgate.net
Cycloaddition Reactions with Malononitrile (B47326)
Malononitrile is a key building block in the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives through cycloaddition-type reactions. researchgate.net The Thorpe-Ziegler reaction is a notable example where malononitrile is a precursor. A common approach involves the condensation of an α,β-unsaturated ketone (chalcone) with malononitrile in the presence of ammonium (B1175870) acetate (B1210297). ijpsr.com This reaction proceeds through a Michael addition followed by cyclization and dehydrogenation to afford the highly substituted pyridine ring. ijpsr.comresearchgate.net This methodology is highly versatile, allowing for a wide range of substituents on the pyridine core by varying the starting aldehyde and ketone. researchgate.net
Advanced and Green Synthesis Approaches for this compound Derivatives
Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and atom-economical methods. For this compound derivatives, one-pot multi-component reactions are at the forefront of these advancements.
One-Pot Multi-Component Reactions (MCRs)
One-pot multi-component reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex this compound derivatives. These reactions combine three or more reactants in a single vessel to form the final product, which incorporates portions of all starting materials. ijpsr.com The synthesis of 2-amino-3-cyanopyridines is frequently achieved via a four-component reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. researchgate.netresearchgate.net
This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, simplified purification procedures, and lower solvent consumption. ijpsr.com A variety of catalysts have been developed to promote these reactions under greener conditions, such as using water as a solvent or performing the reaction under solvent-free conditions. researchgate.net For instance, the nanostructured diphosphate (B83284) Na₂CaP₂O₇ has been used as a catalyst for the solvent-free synthesis of 2-amino-3-cyanopyridine derivatives at 80 °C, achieving yields between 84–94%. researchgate.net Another approach utilized the ionic liquid ethylammonium (B1618946) nitrate (B79036) (EAN) as a reaction medium, also resulting in good yields. ijpsr.com
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, Methyl Ketones, Ammonium Acetate | Na₂CaP₂O₇ (nanostructured), 80 °C, solvent-free | 2-Amino-3-cyanopyridine derivatives | 84-94 | researchgate.net |
| Chalcones, Malononitrile, Ammonium Acetate | Ethylammonium nitrate (EAN) | 2-Amino-3-cyanopyridine derivatives | Good | ijpsr.com |
| Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Yb(PFO)₃, Ethanol (B145695), reflux | 2-Amino-3-cyanopyridine derivative | 92 | ijpsr.com |
| Aromatic Aldehydes, Substituted Acetophenones, Malononitrile, Ammonium Acetate | TBBDA or PBBS, 100 °C, solvent-free | 2-Amino-3-cyanopyridine derivatives | Good to Excellent | researchgate.net |
Synthesis of Specific this compound Sub-structures for Targeted Applications
The synthesis of specific this compound derivatives is often driven by their potential use in various applications, particularly in medicinal chemistry and materials science.
Anticancer Agents: Researchers have designed and synthesized novel cyanopyridine derivatives as potential anticancer agents. One study focused on creating this compound compounds as PIM-1 kinase inhibitors for activity against breast cancer cell lines. nih.gov Another work developed non-fused cyanopyridone and fused pyrido[2,3-d]pyrimidine (B1209978) derivatives that were tested for their ability to inhibit the growth of breast and hepatic adenocarcinoma cells, with some showing dual inhibitory action against VEGFR-2 and HER-2. nih.govsemanticscholar.org Furthermore, cyanopyridine-based 1,3,4-oxadiazole (B1194373) hybrids have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, with molecular docking studies suggesting they target human topoisomerase-IIβ. nih.gov
Fluorescent Probes and Antimicrobial Agents: A series of multifunctional this compound derivatives were synthesized through a tandem reaction with 100% atom economy. rsc.org These compounds were found to be applicable for the "turn-off" fluorescent detection of certain metal ions (Fe³⁺/Cu²⁺) and various nitroaromatic compounds. rsc.org The same molecules also demonstrated good antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents. rsc.org
2-Amino-3-Cyanopyridine Derivatives
Derivatives of 2-amino-3-cyanopyridine are key synthetic intermediates and possess notable biological activities. semanticscholar.org Their synthesis has been the focus of numerous studies, leading to the development of several efficient protocols, particularly one-pot multicomponent reactions (MCRs).
A predominant method involves the one-pot condensation of four components: an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. semanticscholar.orgmdpi.comresearchgate.net This approach is highly convergent and can be performed under various conditions. Microwave-assisted, solvent-free synthesis has been shown to be an environmentally friendly and rapid method, providing excellent yields in a significantly shorter time compared to conventional heating. semanticscholar.orgrsc.org
The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base, to form an arylidenemalononitrile intermediate. mdpi.com Concurrently, the ketone reacts with ammonium acetate to form an enamine or imino derivative. mdpi.com A subsequent Michael addition of the enamine to the arylidenemalononitrile adduct, followed by intramolecular cyclization and tautomerization, yields the final 2-amino-3-cyanopyridine product. mdpi.com Various catalysts have been employed to optimize this reaction, including nanostructured diphosphate (Na₂CaP₂O₇), N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), which promote the reaction under mild conditions. mdpi.comresearchgate.net
Another important reaction in this context is the Thorpe-Ziegler reaction, which is an intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, a structure inherent to 2-amino-3-cyanopyridine derivatives. buchler-gmbh.comlscollege.ac.innumberanalytics.com This reaction underscores the fundamental cyclization pathway that leads to this class of compounds.
| Starting Aldehyde | Starting Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Acetophenone | Na₂CaP₂O₇, 80 °C, Solvent-free | 2-Amino-4,6-diphenylnicotinonitrile | 92 | mdpi.com |
| 4-Chlorobenzaldehyde | Acetophenone | Microwave, Solvent-free | 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 94 | semanticscholar.org |
| 4-Methylbenzaldehyde | Acetophenone | TBBDA/PBBS, 100 °C | 2-Amino-6-phenyl-4-(p-tolyl)nicotinonitrile | 94 | researchgate.net |
| 3-Nitrobenzaldehyde | Cyclohexanone | Na₂CaP₂O₇, 80 °C, Solvent-free | 2-Amino-4-(3-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 90 | mdpi.com |
| 4-Methoxybenzaldehyde | 4-Methylacetophenone | Microwave, Solvent-free | 2-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile | 95 | semanticscholar.org |
2-Oxo-3-Cyanopyridine Derivatives
2-Oxo-3-cyanopyridines, also known as 3-cyano-2(1H)-pyridones, are another class of derivatives with significant biological interest. researchgate.netorientjchem.org Their synthesis is often achieved through cyclocondensation reactions.
A common route involves the reaction of chalcones (α,β-unsaturated ketones) with cyanoacetamide in the presence of a base. orientjchem.org The chalcone, typically synthesized via a Claisen-Schmidt condensation of an aldehyde and a ketone, serves as a key building block. orientjchem.orgresearchgate.net The reaction with cyanoacetamide proceeds through a Michael addition followed by cyclization and dehydration to afford the 2-oxo-1,2-dihydropyridine-3-carbonitrile structure. orientjchem.org
Hantzsch-type pyridine synthesis offers another versatile pathway. organic-chemistry.orgwikipedia.org While the classical Hantzsch reaction yields dihydropyridines, modifications allow for the synthesis of pyridones. nih.gov A one-pot reaction of an aromatic aldehyde, an active methylene (B1212753) compound like cyanoacetanilide or 1-(cyanoacetyl)-3,5-dimethylpyrazole, and malononitrile in the presence of a catalytic amount of a base like piperidine (B6355638) can directly yield highly substituted 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. nih.govresearchgate.net
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chalcone (from 4-morpholinophenyl ethanone (B97240) and benzaldehyde) | Cyanoacetamide | - | Piperidine, Ethanol, Reflux | 6-(4-Morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 75 | orientjchem.org |
| Chalcone (from 4-morpholinophenyl ethanone and 4-chlorobenzaldehyde) | Cyanoacetamide | - | Piperidine, Ethanol, Reflux | 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 81 | orientjchem.org |
| Cyanoacetanilide | 4-Fluorobenzaldehyde | Malononitrile | Piperidine, Ethanol, Reflux | 6-Amino-4-(4-fluorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 85 | nih.gov |
| Cyanoacetanilide | 4-(Dimethylamino)benzaldehyde | Malononitrile | Piperidine, Ethanol, Reflux | 6-Amino-4-(4-(dimethylamino)phenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 90 | nih.gov |
2-Thioxo-3-Cyanopyridine Derivatives
The 2-thioxo-3-cyanopyridine (or this compound-2(1H)-thione) scaffold is a sulfur analog of the 2-oxo derivatives and serves as a precursor for various fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.netresearchgate.net
A primary synthetic route mirrors that of the 2-oxo derivatives, utilizing cyanothioacetamide instead of cyanoacetamide. orientjchem.org The reaction of chalcones with cyanothioacetamide in refluxing ethanol with a catalytic amount of piperidine yields the corresponding 2-thioxo-1,2-dihydropyridine-3-carbonitriles. orientjchem.org
Furthermore, these thiones are valuable intermediates for constructing more complex structures through reactions like the Thorpe-Ziegler cyclization. researchgate.net For instance, S-alkylation of the thione with a haloacetamide derivative, followed by base-catalyzed intramolecular cyclization, leads to the formation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. researchgate.net This transformation relies on the nucleophilic character of the sulfur atom and the subsequent cyclization involving the cyano group and the active methylene of the attached side chain. researchgate.net
| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chalcone (from 4-morpholinophenyl ethanone and benzaldehyde) | Cyanothioacetamide | Piperidine, Ethanol, Reflux | 6-(4-Morpholinophenyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 80 | orientjchem.org |
| Chalcone (from 4-morpholinophenyl ethanone and 4-chlorobenzaldehyde) | Cyanothioacetamide | Piperidine, Ethanol, Reflux | 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 78 | orientjchem.org |
| Chalcone (from 4-morpholinophenyl ethanone and 4-methoxybenzaldehyde) | Cyanothioacetamide | Piperidine, Ethanol, Reflux | 4-(4-Methoxyphenyl)-6-(4-morpholinophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 85 | orientjchem.org |
| β–(4-Chlorophenyl)-α-thiocarbamoylacrylonitrile | (2-Thenoyl)-ω,ω,ω-trifluoroacetone | Ethanol, Reflux | 4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione | Not Specified | researchgate.net |
N-Acylhydrazone Motifs in this compound Derivatives
The N-acylhydrazone (NAH) moiety is a recognized pharmacophore, and its incorporation into the this compound framework can lead to compounds with enhanced biological profiles. nih.gov The synthesis of these derivatives is typically achieved through a straightforward two-step process.
The first step involves the preparation of a hydrazide derivative of this compound. This is commonly accomplished by reacting an ester-functionalized cyanopyridine with hydrazine (B178648) hydrate (B1144303). nih.gov For example, ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate can be converted to its corresponding acetohydrazide by refluxing with hydrazine hydrate in ethanol. nih.gov
The second step is the condensation of the resulting hydrazide with a suitable aldehyde or ketone. nih.gov This reaction, often carried out in ethanol with a catalytic amount of acid, readily forms the N-acylhydrazone linkage (–C(O)NHN=C–), yielding the final target molecule. nih.govnih.gov This modular approach allows for the synthesis of a diverse library of N-acylhydrazone derivatives by varying the aldehyde or ketone component.
| Hydrazide Precursor | Aldehyde Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | Benzaldehyde | Ethanol, Acetic Acid, Reflux | (E)-N'-Benzylidene-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 70 | nih.gov |
| 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | 4-Chlorobenzaldehyde | Ethanol, Acetic Acid, Reflux | (E)-N'-(4-Chlorobenzylidene)-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 75 | nih.gov |
| 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | 4-Hydroxybenzaldehyde | Ethanol, Acetic Acid, Reflux | (E)-2-(3-Cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)-N'-(4-hydroxybenzylidene)acetohydrazide | 65 | nih.gov |
| 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | 4-Nitrobenzaldehyde | Ethanol, Acetic Acid, Reflux | (E)-2-(3-Cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)-N'-(4-nitrobenzylidene)acetohydrazide | 80 | nih.gov |
Reactivity and Reaction Mechanisms of 3 Cyanopyridine
Hydrolysis of the Nitrile Group in 3-Cyanopyridine
The nitrile group of this compound can undergo hydrolysis to form either nicotinamide (B372718) or nicotinic acid, depending on the reaction conditions. This transformation is of significant industrial interest as both products are forms of vitamin B3. wikipedia.orgmdpi.com
The hydrolysis of this compound in high-temperature liquid water without the use of catalysts has been investigated as a green chemistry approach for the production of nicotinamide and nicotinic acid. researchgate.net Studies conducted between 483.15 K and 523.15 K (210°C to 250°C) show that the reaction proceeds consecutively, first hydrolyzing this compound to the intermediate, nicotinamide, and then further hydrolyzing nicotinamide to the final product, nicotinic acid. researchgate.netresearchgate.net
This process demonstrates first-order kinetics for both steps. researchgate.netresearchgate.net By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to selectively produce either nicotinamide or nicotinic acid. researchgate.net For example, one study reported that at high temperatures around 200°C and a reaction pressure of 8 MPa, 3-pyridinecarboxamide (nicotinamide) is formed as an intermediate product. researchgate.netresearchgate.net
The activation energies for these reactions have been determined, providing insight into the reaction rates.
Table 1: Activation Energies for the Hydrolysis of this compound and Nicotinamide
| Reaction Step | Reported Activation Energy (kJ/mol) |
| This compound → Nicotinamide | 65.2 researchgate.net |
| This compound → Nicotinamide | 74.3 researchgate.net |
| Nicotinamide → Nicotinic Acid | 85.8 researchgate.net |
| Nicotinamide → Nicotinic Acid | 80.1 researchgate.net |
This table presents kinetic data from studies on the hydrolysis of this compound in high-temperature water.
The selective hydration of this compound to nicotinamide can be efficiently achieved using a manganese dioxide (MnO₂) catalyst. capes.gov.brresearchgate.net This method is considered an environmentally friendly process as it operates at moderate temperatures (100-115°C) with reaction times of 5 to 8 hours, using water as the solvent. capes.gov.brresearchgate.netgoogle.com In many cases, this catalytic system provides nearly quantitative yields of nicotinamide with minimal formation of by-products like nicotinic acid. capes.gov.brgoogle.com The effectiveness of the MnO₂ catalyst is linked to its preparation method; a redox method involving potassium permanganate (B83412) and a manganese salt in a neutral medium has been shown to produce a highly active and selective catalyst. google.comgoogle.com This catalytic process avoids the use of strong acids or bases, which would otherwise complicate the separation and purification of the final product. google.comgoogle.com
Enzymatic hydrolysis offers a highly specific and efficient route for converting this compound. Nitrilase enzymes, particularly from the bacterium Rhodococcus rhodochrous J1, can directly catalyze the hydrolysis of this compound to nicotinic acid without the intermediate formation of nicotinamide. asm.orgnih.gov This biocatalytic process operates under mild conditions and can achieve a 100% conversion rate. asm.org In one optimized process using resting cells of R. rhodochrous J1, a high yield of 172 g of nicotinic acid per liter of reaction mixture was achieved in 26 hours. asm.org
Conversely, another enzyme found in Rhodococcus rhodochrous J1, nitrile hydratase, specifically catalyzes the hydration of this compound to nicotinamide. wikipedia.orgnih.gov This enzymatic route is also highly efficient, capable of converting 12 M this compound completely to nicotinamide, achieving a remarkable yield of 1,465 g per liter of reaction mixture in 9 hours. nih.gov The choice of enzyme—nitrilase or nitrile hydratase—determines the final product with high selectivity. asm.orgnih.gov
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
Grignard reagents react with the nitrile group of this compound to form an intermediate imine, which can then be hydrolyzed to yield a ketone. masterorganicchemistry.com However, the pyridine (B92270) ring itself can also be a site of reaction. In the case of pyridinium (B92312) salts derived from this compound, Grignard reagents can add to the ring, leading to dearomatization and the formation of dihydropyridine (B1217469) derivatives. acs.org
The reaction of Grignard reagents with N-substituted 3-cyanopyridinium salts can result in the addition of the Grignard reagent to different positions on the pyridine ring, primarily at the C2 or C4 positions. acs.org The regioselectivity of this addition is significantly influenced by the reaction conditions and the presence of catalysts. For instance, the reaction of N-benzyl-3-cyanopyridinium salt with ethylmagnesium bromide initially produces a mixture of the C4-addition product (1,4-dihydropyridine) and the C2-addition product (1,2-dihydropyridine) with low regioselectivity. acs.org
The introduction of a copper(I) catalyst dramatically improves both the yield and the regioselectivity in favor of the C4-addition product. acs.org Further optimization using a chiral copper catalyst can lead to high yields and enantioselectivities for the formation of chiral 1,4-dihydropyridines. acs.org The nature of the substituents on the nitrogen atom of the pyridinium salt also affects the outcome. N-benzylpyridinium salts with bulky groups at the ortho position of the benzyl (B1604629) ring can still yield the desired 1,4-dihydropyridine (B1200194) products in high yields and with high enantiomeric purity. acs.org
Table 2: Regioselectivity of Grignard Addition to N-benzyl-3-cyanopyridinium Salt
| Catalyst | Product | Yield (%) | Regioisomeric Ratio (C4:C2) |
| None | 1,4-DHP & 1,2-DHP | 46 | 57:43 |
| Copper(I) | 1,4-DHP & 1,2-DHP | 82 | 73:27 |
This table summarizes the effect of a copper(I) catalyst on the regioselectivity of the addition of ethylmagnesium bromide to N-benzyl-3-cyanopyridinium salt. Data sourced from acs.org.
Cyclization and Annulation Reactions of this compound Derivatives
Derivatives of this compound can serve as precursors in cyclization and annulation reactions to construct more complex heterocyclic systems. A notable example involves the use of this compound-2-thiones. These compounds can be synthesized through the condensation of chalcones or benzylideneacetone (B49655) with cyanothioacetamide. researchgate.net The resulting this compound-2-thiones are versatile intermediates that can undergo various subsequent reactions, including alkylation and oxidation to disulfides. researchgate.net
Crucially, these derivatives are used to prepare fused heterocyclic structures. For example, they react with α-halocarbonyl compounds in cyclization reactions to yield thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net These thieno[2,3-b]pyridines can be further elaborated into more complex systems like pyrido[2,3:2',3']thieno[4,5-d]pyrimidines, demonstrating the utility of this compound derivatives in building polycyclic aromatic systems. researchgate.net
Formation of Pyrido[2,3-d]pyrimidines
The pyridine ring system, particularly in the form of 2-aminonicotinonitriles (derivatives of this compound), serves as a crucial building block for the synthesis of the fused heterocyclic system, pyrido[2,3-d]pyrimidine (B1209978). This scaffold is of significant interest due to its presence in various biologically active molecules. The formation of the pyrimidine (B1678525) ring onto the pyridine core typically proceeds through cyclization reactions involving the 2-amino and 3-cyano groups.
One common strategy involves the acylation or thioacylation of a 2-amino-3-cyanopyridine (B104079) derivative, followed by an intramolecular heterocyclization. For instance, reacting a substituted o-aminonicotinonitrile with various acid chlorides (like benzoyl chloride or 2,4-dichlorobenzoyl chloride) in pyridine leads to the formation of the corresponding N-acylated intermediate. This intermediate subsequently undergoes cyclization to yield the pyrido[2,3-d]pyrimidine derivative. clockss.org The disappearance of the primary amine (NH2) signals and the appearance of a secondary amine (NH) peak in the IR spectrum confirm the cyclization. clockss.org
Another prevalent method is the multi-component reaction (MCR). An efficient one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting aromatic aldehydes, malononitrile (B47326), and 6-aminouracil (B15529) under microwave irradiation or in the presence of a catalyst like diammonium hydrogen phosphate (B84403) (DAHP) in aqueous ethanol (B145695). chemicalbook.com This approach offers advantages such as high yields, shorter reaction times, and operational simplicity.
Furthermore, cyclocondensation reactions are widely employed. Substituted 2-oxo-pyridine-3,5-dicarbonitriles, which can be synthesized from this compound precursors, undergo cyclocondensation with reagents like formic acid or acetic anhydride (B1165640) to construct the pyrimidine ring, yielding tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives. researchgate.net
The following table summarizes selected research findings on the synthesis of pyrido[2,3-d]pyrimidines, highlighting their biological relevance as kinase inhibitors.
Table 1: Selected Synthesized Pyrido[2,3-d]pyrimidine Derivatives and Their Biological Activity
| Compound Class | Starting Material | Key Reagents | Biological Target/Activity | IC₅₀ Values | Reference |
|---|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | o-Aminonicotinonitrile derivative | Benzoyl chloride, 2,4-dichlorobenzoyl chloride | PIM-1 Kinase Inhibitor | 0.57 µM (MCF-7), 0.99 µM (HepG2) for compound 4 | clockss.org |
| Tetrahydropyrido[2,3-d] pyrimidine-4,7-dione | 2-Oxo-pyridine-3,5-dicarbonitrile | Formic acid/H₂SO₄ | VEGFR-2/HER-2 Inhibitor | 2.68 µM (HepG2) for compound 6b | researchgate.net |
| Pyrido[2,3-d]pyrimidine-2,4-diamine | 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine | 3,4,5-Trimethoxyaniline, Raney Ni | Dihydrofolate reductase (DHFR) inhibitor | Not specified | chemicalbook.comconsensus.appdiva-portal.org |
| Pyrido[2,3-d]pyrimidine | 2-Aminocyanopyridine derivative | Phosgene iminium chloride, various amines | Histamine release inhibitor | 30-60% inhibition for compound 49 | nih.gov |
Construction of Fused O,N,S-Heterocycles
The this compound scaffold is a versatile precursor for a variety of fused heterocyclic systems containing oxygen, nitrogen, and sulfur atoms. These reactions often involve the participation of the cyano group and a neighboring functional group on the pyridine ring.
Fused S,N-Heterocycles: The synthesis of thieno[2,3-b]pyridines, a prominent S,N-fused heterocycle, can be achieved starting from this compound-2(1H)-thiones. These thiones are themselves synthesized from precursors like chalcones or β-keto nitriles. researchgate.net The alkylation of this compound-2(1H)-thiones with α-haloketones or other alkyl halides occurs regioselectively at the sulfur atom, forming a 2-alkylthio-3-cyanopyridine intermediate. researchgate.netorientjchem.org This intermediate then undergoes Thorpe-Ziegler cyclization, where the methylene (B1212753) group adjacent to the sulfur attacks the nitrile carbon, leading to the formation of a 3-aminothieno[2,3-b]pyridine ring system after tautomerization. researchgate.net These thieno[2,3-b]pyridine derivatives can be further elaborated to create more complex structures, such as pyrido[2,3:2',3']thieno[4,5-d]pyrimidines. researchgate.net
Fused O,N-Heterocycles: Similarly, fused O,N-heterocycles like furo[2,3-b]pyridines and oxazolo[4,5-b]pyridines can be synthesized from appropriately functionalized this compound derivatives.
Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridine (B1315467) derivatives can start from 3-cyano-2(1H)-pyridone precursors. For example, cyclocondensation of chalcones with cyanoacetamide can afford 2-oxo-1,2-dihydropyridine-3-carbonitriles, which are key intermediates for further heterocyclic fusion. researchgate.netorientjchem.org
Oxazolo[4,5-b]pyridines: The formation of the oxazole (B20620) ring fused to pyridine has been demonstrated through the reaction of a 2-amino-3-hydroxypyridine (B21099) derivative with a carboxylic acid. For instance, heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) at high temperatures yields the corresponding 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine. clockss.orgresearchgate.net This reaction involves the condensation of the amino and hydroxyl groups with the carboxylic acid to form the fused oxazole ring. clockss.org
The following table provides examples of reaction conditions for the synthesis of these fused heterocycles.
Table 2: Synthesis of Fused O,N,S-Heterocycles from this compound Derivatives
| Fused Heterocycle | Precursor | Key Reagents/Conditions | Product Class | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine | This compound-2(1H)-thione | α-Chloroacetanilides, base (Thorpe-Ziegler cyclization) | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | researchgate.net |
| Oxazolo[4,5-b]pyridine | 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid, PPSE, 200°C | 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine | clockss.orgresearchgate.net |
| Furo[2,3-b]pyridine | Chalcone, Cyanoacetamide | Base (e.g., piperidine) | 2-Oxo-1,2-dihydropyridine-3-carbonitrile intermediate | researchgate.netorientjchem.org |
Functional Group Interconversions on the Pyridine Ring
The functional groups on the this compound ring, primarily the cyano group, can be readily converted into other functionalities, providing access to a wide array of derivatives such as nicotinic acid, nicotinamide, and aminomethylpyridines. These interconversions are standard transformations in organic synthesis.
Reduction of the Cyano Group: The nitrile group of this compound can be reduced to a primary amine, yielding 3-(aminomethyl)pyridine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran. chemicalbook.com Catalytic hydrogenation, for example using hydrogen gas with a platinum oxide (PtO₂) or palladium on carbon (Pd/C) catalyst, is also an effective method for this reduction. google.com A partial reduction of the nitrile to an aldehyde (yielding 3-pyridinecarboxaldehyde) can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H). google.com
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxamide (nicotinamide) or a carboxylic acid (nicotinic acid). Acid-catalyzed hydrolysis, for instance by treating this compound with cold sulfuric acid followed by neutralization, yields nicotinamide. google.com More vigorous conditions, such as heating with a strong acid or base, will lead to the full hydrolysis of the nitrile to the carboxylic acid. The dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) is a common laboratory synthesis of this compound itself. chemicalbook.com
Conversion of Other Ring Substituents: When other substituents are present on the pyridine ring, they can also undergo interconversion. For example, hydroxyl groups can be converted into good leaving groups like tosylates or mesylates, which can then be displaced by various nucleophiles. nih.gov Halogen atoms on the ring can participate in cross-coupling reactions (e.g., Heck reaction) to introduce new carbon-carbon bonds, as seen in the functionalization of bromo-substituted oxazolopyridines. clockss.org
Table 3: Common Functional Group Interconversions for this compound
| Starting Group | Target Group | Reagents | Product Name | Reference |
|---|---|---|---|---|
| Cyano (-CN) | Primary Amine (-CH₂NH₂) | LiAlH₄ or H₂/Catalyst (e.g., Pd/C) | 3-(Aminomethyl)pyridine | chemicalbook.comgoogle.com |
| Cyano (-CN) | Aldehyde (-CHO) | DIBAL-H | 3-Pyridinecarboxaldehyde | google.com |
| Cyano (-CN) | Carboxamide (-CONH₂) | H₂SO₄ (conc.), H₂O | Nicotinamide | google.com |
| Amide (-CONH₂) | Cyano (-CN) | P₂O₅, heat | This compound | chemicalbook.com |
Biological and Pharmacological Research of 3 Cyanopyridine Derivatives
Medicinal Chemistry Applications of the 3-Cyanopyridine Scaffold
The unique chemical properties of the this compound nucleus make it a valuable pharmacophore in drug design and discovery. nih.gov Its ability to be readily functionalized allows for the synthesis of a diverse library of derivatives with a broad spectrum of biological activities.
Anticancer Activity and Mechanisms of Action
Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. nih.govresearchgate.net
A key mechanism of action for several this compound derivatives is the modulation of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and promoting cell division. nih.govnih.govresearchgate.net By targeting survivin, these compounds can induce programmed cell death in cancer cells. nih.govnih.gov
A series of novel this compound derivatives were synthesized and evaluated for their ability to act as survivin modulators. nih.gov Compounds 5c and 5e emerged as particularly potent, demonstrating significant cytotoxicity against prostate (PC-3), breast (MDA-MB-231), and hepatocellular (HepG2) cancer cell lines. nih.govnih.gov Further investigation revealed that these compounds induce apoptosis, as evidenced by an increase in both early and late apoptotic cells. nih.govnih.gov Western blot analysis confirmed a reduction in survivin expression in a concentration-dependent manner. nih.govnih.gov These compounds were also found to induce cell cycle arrest at the G2/M phase, further contributing to their anticancer effects. nih.gov
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5c | PC-3 | 29.3 ± 1.5 | nih.gov |
| MDA-MB-231 | 35.1 ± 1.8 | nih.gov | |
| HepG2 | 41.2 ± 2.1 | nih.gov | |
| 5e | PC-3 | 9.8 ± 0.5 | nih.gov |
| MDA-MB-231 | 11.5 ± 0.6 | nih.gov | |
| HepG2 | 27.2 ± 1.4 | nih.gov | |
| 5-FU (reference) | PC-3 | 19.5 ± 1.0 | nih.gov |
| MDA-MB-231 | 30.1 ± 1.5 | nih.gov | |
| HepG2 | 25.3 ± 1.3 | nih.gov |
PIM-1 kinase is another important target in cancer therapy, as its overexpression is associated with cell proliferation and survival. nih.govnih.govresearchgate.net Several this compound derivatives have been identified as potent inhibitors of PIM-1 kinase. nih.govnih.govacs.org
In one study, two series of 3-cyanopyridinones and 3-cyanopyridines were synthesized and evaluated for their PIM-1 kinase inhibitory activity. nih.govacs.org Compounds 4c and 4d exhibited potent cytotoxicity against the HePG2 cell line. nih.govacs.org Notably, compound 4d displayed the best inhibitory activity against PIM-1 kinase, even more potent than the reference compound quercetagetin. acs.org Another study focused on new cyanopyridine derivatives targeting PIM-1 kinase for prostate cancer. nih.govresearchgate.net Compounds 2b , 3b , 4b , and 5b showed significant antitumor effects on PC-3 and DU-145 prostate cancer cell lines, with compound 3b being the most potent PIM-1 inhibitor. nih.govresearchgate.net
| Compound | PIM-1 Kinase IC₅₀ (µM) | Reference |
| 3b | 0.13 | nih.govresearchgate.net |
| 4b | 0.326 | nih.govresearchgate.net |
| 5b | 0.245 | nih.govresearchgate.net |
| 4c | equipotent to quercetagetin | acs.org |
| 4d | 0.46 ± 0.02 | acs.org |
| Quercetagetin (reference) | 0.56 ± 0.03 | nih.govacs.org |
Microtubules are essential for cell division, making them an attractive target for anticancer drugs. nih.govnih.gov Some this compound derivatives have been shown to inhibit tubulin polymerization, thereby disrupting mitosis and leading to cancer cell death. nih.govmdpi.com A reported cyanopyridine derivative, compound F , has been identified for its ability to inhibit β-tubulin polymerization. acs.org The development of diarylpyridines as tubulin polymerization inhibitors has also been explored, with compound 10t showing significant inhibition of tubulin polymerization in a dose-dependent manner. nih.gov
The anticancer potential of this compound derivatives has been demonstrated across a range of human cancer cell lines.
PC-3 (Prostate Carcinoma): Compounds 5c and 5e showed notable cytotoxicity, with 5e being more active than the reference drug 5-FU. nih.govnih.gov Derivatives 2b , 3b , 4b , and 5b also displayed considerable antitumor effects. nih.govresearchgate.net
HepG2 (Hepatocellular Carcinoma): Compounds 5a and 5e exhibited significant cytotoxic activity. mdpi.comnih.gov Derivatives 4c and 4d were also found to be potent against this cell line. nih.govacs.org
MDA-MB-231 (Breast Cancer): Compound 5e was 2.6 times more active than 5-FU against this cell line. nih.gov The cytotoxicity of curcumin (B1669340) against MDA-MB-231 cells has been well-documented, providing a benchmark for comparison. nih.gov
MCF-7 (Breast Adenocarcinoma): Cyanopyridone derivatives 5a and 5e demonstrated the best antiproliferative activities against this cell line. mdpi.comnih.gov The cytotoxicity of various compounds against MCF-7 cells is a common measure of anticancer potential. nih.govjksus.orgkoreascience.krjapsonline.com
A-2780 (Ovarian Carcinoma): While not as extensively reported for this compound derivatives in the provided context, this cell line is a standard for evaluating potential anticancer agents.
| Compound/Derivative Series | Cancer Cell Line | IC₅₀ (µM) / Activity | Reference |
| 5c | PC-3 | 29.3 ± 1.5 | nih.govnih.gov |
| 5e | PC-3 | 9.8 ± 0.5 | nih.govnih.gov |
| 4c | HepG2 | 8.02 ± 0.38 | nih.govacs.org |
| 4d | HepG2 | 6.95 ± 0.34 | nih.govacs.org |
| 5a | MCF-7 | 1.77 ± 0.10 | mdpi.comnih.gov |
| 5e | MCF-7 | 1.39 ± 0.08 | mdpi.comnih.gov |
| 5e | MDA-MB-231 | 11.5 ± 0.6 | nih.gov |
Antimicrobial and Antifungal Activities
In addition to their anticancer properties, this compound derivatives have been investigated for their effectiveness against microbial and fungal pathogens. nih.govrasayanjournal.co.inscispace.comresearchgate.netresearchgate.net The pyridine (B92270) scaffold itself is known to improve water solubility, which can be advantageous for antimicrobial agents. nih.gov
A study on newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives demonstrated promising antibacterial and antifungal activities. scispace.com The presence of bromine atoms, along with nitro and amino groups, was suggested to contribute to their high biological activity. scispace.com These compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. scispace.com Another study reported that cyanopyridine derivatives exhibited moderate to high antibacterial and antifungal activities. rasayanjournal.co.in The synthesized compounds were effective against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. rasayanjournal.co.in
Anti-inflammatory Activity
Derivatives of this compound have been investigated for their potential to mitigate inflammatory processes. Research has shown that certain compounds incorporating the this compound core can effectively reduce inflammation in various experimental models.
A series of 2-amino-4, 6-substituted diphenylpyridine-3-carbonitrile derivatives were synthesized and evaluated for their anti-inflammatory properties. tsijournals.com Among the synthesized compounds, some demonstrated significant anti-inflammatory effects when compared to the standard drug indomethacin. tsijournals.com For instance, in a carrageenan-induced paw edema model in rats, which is a standard test for acute inflammation, several derivatives showed a notable reduction in swelling. orientjchem.org Specifically, compounds identified as Ie, If, and IIh exhibited good anti-inflammatory activity. tsijournals.com Another study highlighted that 3-hydroxy-pyridine-4-one derivatives possess anti-inflammatory effects, which may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase are heme-dependent. orientjchem.org One such derivative, designated as compound A, demonstrated a 67% inhibition in carrageenan-induced paw edema at a specific dose. orientjchem.org
The mechanism of action for the anti-inflammatory effects of some pyridine derivatives is thought to involve the inhibition of key inflammatory mediators. For example, the anti-inflammatory activity of certain pyridine-4-one derivatives is hypothesized to be related to their ability to chelate iron, thereby interfering with the function of heme-dependent enzymes like cyclooxygenase that are crucial for the inflammatory cascade. orientjchem.org
Table 1: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound/Derivative | Model/Assay | Observation | Reference |
|---|---|---|---|
| 2-amino-4,6-diphenylpyridine-3-carbonitriles (Ie, If, IIh) | Carrageenan-induced rat paw edema | Good anti-inflammatory activity compared to indomethacin. | tsijournals.com |
| 3-Hydroxy-pyridine-4-one derivative (Compound A) | Carrageenan-induced rat paw edema | 67% inhibition of edema at 20 mg/kg. | orientjchem.org |
| 3-Hydroxy-pyridine-4-one derivative (Compound B) | Carrageenan-induced rat paw edema | Significant inhibition at 200 and 400 mg/kg. | orientjchem.org |
| 3-Hydroxy-pyridine-4-one derivative (Compound C) | Carrageenan-induced rat paw edema | Significant inhibition at 100 and 200 mg/kg. | orientjchem.org |
| 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile (2) | In vivo study | Displayed significant anti-inflammatory activity. | nih.gov |
Antioxidant Activity
The antioxidant potential of this compound derivatives has been another area of scientific inquiry. These compounds have been evaluated for their ability to scavenge free radicals and chelate metals, which are key aspects of antioxidant action.
In one study, a series of novel cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and their antioxidant capacities were assessed. researchgate.net The evaluation, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, indicated that most of the tested compounds exhibited low antioxidant activity. researchgate.net However, some derivatives, namely compounds 5b and 5d from the study, showed moderate metal chelating activity. researchgate.net Another research effort focusing on newly synthesized this compound analogues found that the derivatives did not display significant scavenging efficacies when compared to the standard antioxidant, vitamin C, using the DPPH method. nih.gov
Table 2: Antioxidant Activity of Selected this compound Derivatives
| Compound/Derivative | Assay | Finding | Reference |
|---|---|---|---|
| Cyanopyridine-based 1,3,4-oxadiazole derivatives (general) | DPPH assay | Low antioxidant activity. | researchgate.net |
| Cyanopyridine-based 1,3,4-oxadiazole derivatives (5b, 5d) | Metal chelating assay | Moderate metal chelating activity. | researchgate.net |
| 6-(4-((3-cyano-pyridinyl) amino) phenyl)-4-phenylnicotinonitriles (general) | DPPH assay | Did not display significant scavenging efficacies compared to vitamin C. | nih.gov |
Anti-Trypanosoma cruzi Activity
Research into the development of new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has identified this compound derivatives as a promising class of compounds. A significant hit-to-lead campaign was undertaken to explore novel cyanopyridine analogues as antichagasic agents. nih.govmdpi.com
In a phenotypic screening against intracellular T. cruzi, two initial hits were identified that showed promising potency and balanced physicochemical properties. nih.gov This led to the design and synthesis of a set of 40 compounds, where structural modifications were made to the cyanopyridine core, a linker, and a right-hand side (RHS) group. nih.govnih.gov Several of these compounds (compounds 1–9) demonstrated good potency, with EC50 values against T. cruzi amastigotes of less than 1 μM. nih.govmdpi.com
Structure-activity relationship (SAR) analysis revealed that the nitrile group on the pyridine core and an acetophenone-like carbonyl group in the RHS were crucial for the compound's potency. nih.govmdpi.com It was also found that methyl groups at the 4 and 6 positions of the cyanopyridine core were important for trypanocidal activity. nih.gov Despite achieving a good balance between potency and selectivity against human cell lines, the antiparasitic activity of this series was found to be driven by lipophilicity, which made further progression of these specific series unfeasible due to potential issues with ADME (absorption, distribution, metabolism, and excretion) properties. nih.govgoogle.com
Table 3: Anti-Trypanosoma cruzi Activity of Selected this compound Derivatives
| Compound | EC50 T. cruzi amastigote (μM) | CC50 MRC-5 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 1 (TDR30139) | 1 | >64 | >64 | nih.govmdpi.com |
| 6 | 0.63 | 32.1 | 51 | nih.gov |
| 26 (demethylated analogue of 6) | 5.51 | >64 | >11.6 | nih.gov |
| 27 (methoxy group at core) | 5.39 | 24.9 | 4.6 | nih.gov |
| 29 (methylamine group at core) | 1.91 | >64 | >33.5 | nih.gov |
Anti-Tuberculosis Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tuberculosis agents. Derivatives of this compound have been explored as potential candidates in this area.
One study focused on the synthesis of a series of aryl-shifted cyanopyridone analogues. nih.gov While these compounds generally did not show significant inhibitory potency against the M. tuberculosis thymidylate kinase (MtbTMPK), some exhibited promising whole-cell antimycobacterial activity. nih.gov For example, analogue 11i demonstrated a 10-fold increase in antitubercular activity against the H37Rv strain of M. tuberculosis compared to a previously reported compound, with a Minimum Inhibitory Concentration (MIC) of 1.2 μM. nih.gov Structure-activity relationship analysis indicated that the cyanopyridone moiety and a sulfoxide (B87167) group were essential for the antimycobacterial activity. nih.gov
Another study reported the synthesis of new cyanopyridine scaffolds and their evaluation against the M. tuberculosis H37Rv strain. nih.gov Several derivatives, including 2c, 2e, 3d, and 3e , were found to have good inhibitory activity. nih.gov
Table 4: Anti-Tuberculosis Activity of Selected this compound Derivatives
| Compound/Derivative | Target/Strain | Activity (MIC) | Key Finding | Reference |
|---|---|---|---|---|
| Analogue 11i | M. tuberculosis H37Rv | 1.2 μM | 10-fold increased activity compared to a literature compound. | nih.gov |
| Compound 13 (carboxyamide of 11d) | M. tuberculosis H37Rv | - | Loss of antimycobacterial activity and selectivity. | nih.gov |
| Derivatives 2c, 2e, 3d, 3e | M. tuberculosis H37Rv | - | Good inhibition observed. | nih.gov |
| 4-Cyano-1-(2-(4-cyanophenyl)-2-oxoethyl)pyridin-1-ium bromide (3f) | M. tuberculosis (H37Rv, MDR, XDR strains) | - | Exhibited anti-tubercular activity. | wikipedia.org |
Cardiotonic Activity and Phosphodiesterase-3 (PDE-3) Inhibition
The this compound framework is present in compounds known for their cardiotonic effects, primarily through the inhibition of phosphodiesterase-3 (PDE-3). PDE-3 inhibitors increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to a positive inotropic effect (increased force of cardiac contraction). mdpi.commdpi.com
A well-known example is Milrinone, a 3-cyano-2-oxopyridine derivative used clinically for the treatment of congestive heart failure. mdpi.com Its mechanism of action is the inhibition of PDE-3. mdpi.com Inspired by this, researchers have synthesized and evaluated new series of this compound derivatives for their PDE-3 inhibitory and potential anticancer activities. mdpi.com
In one such study, two series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isosteres were synthesized. mdpi.com Compound Id , a 2-imino derivative, showed the strongest PDE-3 inhibition with an IC50 of 27 μM, and it was selective for cGMP as a substrate over cAMP. mdpi.com Other research has also pointed to the 2-pyridone scaffold, a close relative of the this compound derivatives discussed, as being crucial for cardiotonic activity. tsijournals.com
Table 5: PDE-3 Inhibitory Activity of Selected this compound Derivatives
| Compound/Derivative | Target | Activity (IC50) | Key Finding | Reference |
|---|---|---|---|---|
| Milrinone (3) | PDE-3 | - | Clinically used cardiotonic agent, acts via PDE-3 inhibition. | mdpi.com |
| Compound Id (2-imino-1,2-dihydropyridine-3-carbonitrile) | PDE-3A | 27 μM (cGMP as substrate) | Strongest PDE-3 inhibition in the series; selective for cGMP. | mdpi.com |
Larvicidal and Antifeedant Activities
The utility of this compound derivatives extends to agrochemicals, with studies investigating their insecticidal properties. Some derivatives have shown effectiveness against various insect pests.
A study on the synthesis and toxicity of functionalized pyridines against the cowpea aphid, Aphis craccivora, found that several 2-alkoxy-3-cyanopyridine derivatives exhibited significant insecticidal bioactivity. These compounds were designed as analogues of neonicotinoid insecticides. Based on their LC50 values, compounds 1f, 1d, and 1c were identified as having the highest insecticidal effects against this pest.
Another research effort evaluated the insecticidal potential of thienylpyridine derivatives against the storage insect pest Tribolium castaneum. Among the tested compounds, derivatives 1 and 6 were the most effective, achieving high mortality rates over a seven-day period.
Table 6: Insecticidal Activity of Selected this compound Derivatives
| Compound/Derivative | Target Pest | Activity | Observation | Reference |
|---|---|---|---|---|
| 1f | Aphis craccivora | LC50 = 0.080 mg/L | Highest insecticidal bioactivity in the study. | |
| 1d | Aphis craccivora | LC50 = 0.098 mg/L | High insecticidal bioactivity. | |
| 1c | Aphis craccivora | LC50 = 0.127 mg/L | High insecticidal bioactivity. | |
| Thienylpyridine derivative 1 | Tribolium castaneum | 73.31% mortality | High efficacy over a seven-day period. | |
| Thienylpyridine derivative 6 | Tribolium castaneum | 76.67% mortality | Highest efficacy in the study over a seven-day period. |
Other Biological Activities (e.g., Antiviral, Analgesic, Adaptogenic)
The structural versatility of this compound has allowed for the development of derivatives with a wide array of other biological activities, including antiviral and analgesic properties.
Substituted cyanopyridines have been reported to possess analgesic properties. Additionally, research has pointed to the potential of cyanopyridine derivatives as antiviral agents. While specific details on adaptogenic activity are less common in the reviewed literature, the broad spectrum of central nervous system activities of related pyridine compounds suggests this as a potential area for future investigation. The diverse pharmacological profile of this class of compounds continues to make them an attractive target for medicinal chemistry research.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity. oncodesign-services.com For this compound derivatives, these studies have been crucial in identifying key structural features that enhance their therapeutic potential. nih.gov
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the pyridine ring. nih.gov Research has shown that even minor alterations can lead to significant changes in potency and selectivity.
For instance, in a series of novel this compound derivatives synthesized and evaluated for their anti-breast cancer activity, the substituent at the 6-position of the pyridine ring played a critical role. nih.gov A naphthyl group at this position demonstrated the highest cytotoxic activity, followed by a 3-pyridyl group. nih.gov Conversely, other substituents like 4-chlorophenyl, 4-methoxyphenyl, furan, and phenyl groups exhibited lower levels of cytotoxicity. nih.gov This indicates that the size, shape, and electronic properties of the substituent at this position are key determinants of anticancer efficacy.
In another study focusing on PIM-1 kinase inhibitors, a 3-cyanopyridin-2-one derivative with a 3-pyridyl moiety at the 6-position showed potent inhibitory activity. nih.gov Furthermore, the introduction of methoxy (B1213986) (-OMe) and amino (-NH2) groups has been found to enhance the antiproliferative activity of pyridine derivatives, while halogen atoms or bulky groups tend to decrease it. nih.gov
The following table summarizes the impact of different substituents on the anticancer activity of this compound derivatives against the MCF-7 breast cancer cell line. nih.gov
| Substituent at 6-position | IC50 (µM) against MCF-7 | Relative Activity |
| 2-Naphthyl | 1.69 | High |
| 3-Pyridyl | 1.89 | High |
| 4-Chlorophenyl | Moderate | Moderate |
| 4-Methoxyphenyl | Lower | Lower |
| Furan | Lower | Lower |
| Phenyl | Lower | Lower |
| 3-Methoxyphenyl | Weak | Weak |
This table is based on data from a study on novel cyanopyridine derivatives as PIM-1 inhibitors and illustrates the structure-activity relationship concerning substituents at the 6-position. nih.gov
The nitrile (-CN) group is a key pharmacophore in many this compound derivatives, significantly contributing to their biological activity. nih.gov Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net
In many instances, the nitrile group participates in vital polar hydrogen bond interactions within the active sites of enzymes. mdpi.com For example, in the design of dual VEGFR-2 and HER-2 inhibitors, the 3-cyano group was anticipated to facilitate optimal binding to the active sites. mdpi.com The nitrile's nitrogen can form hydrogen bonds with amino acid residues like serine or arginine in the protein backbone. nih.gov
Furthermore, the nitrile group can act as a bioisostere for other functional groups, such as a hydroxyl or carboxyl group, by facilitating polar interactions through its strong dipole moment. nih.gov This is exemplified in the development of various kinase inhibitors where the cyano moiety is a critical component for achieving high potency. nih.govmdpi.com The strong electron-withdrawing effect and hydrogen bond accepting properties of the nitrile group make it a widely utilized feature in drug design. researchgate.net
Pharmacological Profile and Drug Discovery Aspects
The journey of a drug from a promising chemical entity to a marketed therapeutic is a complex process involving lead identification, optimization, and rigorous testing. The this compound scaffold has proven to be a "privileged structure," serving as a template for the development of several successful drugs. mdpi.com
Lead identification is the initial step in drug discovery where a compound with a desired biological activity is identified. researchgate.net Once a lead compound is found, lead optimization involves modifying its chemical structure to enhance its efficacy, selectivity, and pharmacokinetic properties.
For this compound derivatives, this process often begins with the screening of a library of compounds against a specific biological target. For example, in the quest for new PIM-1 kinase inhibitors, several this compound derivatives were identified as having potent anticancer activity. nih.gov Through SAR studies, researchers can then systematically modify the lead compound to improve its activity. This might involve altering substituents, as discussed previously, to maximize interactions with the target's active site. researchgate.netresearchgate.net Computational tools like molecular docking are often employed to predict how these modifications will affect binding affinity and guide the synthesis of new, more potent analogs. nih.gov
The versatility of the this compound scaffold is evident in the number of marketed drugs that incorporate this structural motif. researchgate.net These drugs span a range of therapeutic areas, highlighting the broad applicability of this chemical class.
Milrinone: A phosphodiesterase 3 (PDE3) inhibitor, Milrinone is used as a cardiotonic agent to treat heart failure. nih.gov Its development stemmed from the optimization of lead compounds that showed potent inhibitory activity against PDE3. researchgate.net
Bosutinib: This drug is a dual Src and Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). mdpi.com The synthesis of Bosutinib involves the construction of a quinoline (B57606) core, which can be derived from precursors containing the this compound-like structure. mdpi.com
Neratinib: An irreversible pan-HER kinase inhibitor, Neratinib is used to treat HER2-positive breast cancer. mdpi.com The cyanopyridine component of Neratinib is crucial for its therapeutic effectiveness. mdpi.com
Olprinone: Similar to Milrinone, Olprinone is a PDE3 inhibitor with cardiotonic properties. Its chemical structure is also based on the this compound scaffold. researchgate.net
The following table provides an overview of these marketed drugs.
| Drug Name | Target | Therapeutic Use |
| Milrinone | Phosphodiesterase 3 (PDE3) | Heart Failure |
| Bosutinib | Src/Abl Kinase | Chronic Myelogenous Leukemia (CML) |
| Neratinib | Pan-HER Kinase | HER2-Positive Breast Cancer |
| Olprinone | Phosphodiesterase 3 (PDE3) | Heart Failure |
Computational and Theoretical Studies on 3 Cyanopyridine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the potential biological activity of 3-cyanopyridine derivatives by simulating their interaction with therapeutic targets.
Molecular docking studies have been extensively used to explore how this compound-based compounds interact with key proteins involved in cancer progression.
Survivin: Survivin is a protein that inhibits apoptosis (programmed cell death) and is often overexpressed in cancer cells. nih.govmdpi.comresearchgate.net Docking studies have identified the Baculoviral IAP Repeat (BIR) domain and the dimerization interface of survivin as primary binding sites for this compound derivatives. nih.govmdpi.com The interaction with the amino acid residue Ile74 within the BIR domain has been identified as a key factor for the inhibitory activity of these compounds. nih.govresearchgate.neteurekaselect.combenthamdirect.com Some derivatives, such as compounds 5c and 5e from one study, were shown to locate effectively in the dimerization site. mdpi.com
Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization is a well-established anticancer strategy. nih.govrsc.org Computational studies have explored the binding of various heterocyclic compounds, including those with structures related to this compound, into the colchicine (B1669291) binding site of tubulin. nih.gov These simulations help identify crucial hydrophobic interactions with residues such as Leuβ242, Leuβ248, and Alaβ250 that are necessary for binding and inhibiting tubulin function. nih.gov
Estrogen Receptor (ER): The estrogen receptor, particularly ER-α, plays a significant role in the development of certain types of breast cancer. nih.gov Docking simulations are used to predict how potential ligands might bind to ER-α. Key interactions often involve hydrogen bonds with amino acid residues like Glu353 and Arg394, as well as interactions with Leu387. nih.gove-lactancia.org By simulating the binding of this compound derivatives to this receptor, researchers can screen for compounds with potential as selective estrogen receptor modulators.
A critical outcome of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its protein target. biorxiv.org This is often expressed as a binding energy score (in kcal/mol or kJ/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). nih.govresearchgate.net Lower binding energy values typically indicate a more stable and potent ligand-protein complex. nih.gov
Studies on novel cyanopyridine derivatives have used docking to predict their binding affinities for various targets. For instance, a series of cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives exhibited excellent predicted binding affinities for human topoisomerase-IIβ, with binding energies ranging from -7.33 to -8.28 kcal/mol. nih.gov In another study, a potent cyanopyridone derivative (5e ) was calculated to have binding free energies of -290.9 ± 2.8 kJ/mol and -284.1 ± 2.6 kJ/mol with HER-2 and VEGFR-2 receptors, respectively, comparable to reference inhibitors. nih.gov
Table 1: Predicted Binding Affinities of Selected Cyanopyridine Derivatives for Various Protein Targets
| Derivative Class | Protein Target | Predicted Binding Affinity | Reference |
|---|---|---|---|
| Cyanopyridine-1,3,4-oxadiazoles | Topoisomerase-IIβ | -7.33 to -8.28 kcal/mol | nih.gov |
| Cyanopyridone derivative 5e | HER-2 | -290.9 ± 2.8 kJ/mol | nih.gov |
| Cyanopyridone derivative 5e | VEGFR-2 | -284.1 ± 2.6 kJ/mol | nih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. nih.gov It is widely applied to this compound and its derivatives to gain a deeper understanding of their intrinsic chemical nature. nih.govnih.gov
DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap generally implies higher chemical reactivity and polarizability. nih.gov These calculations help predict the most reactive sites within a molecule, guiding the synthesis of new derivatives. nih.gov
Table 2: Calculated HOMO-LUMO Energies and Gap for a Representative Pyridine (B92270) Derivative
| Parameter | Molecule | Calculation Method | Energy (eV) | Reference |
|---|---|---|---|---|
| EHOMO | 3-Bromo-2-hydroxypyridine | TD-DFT | -6.880 | mdpi.com |
| ELUMO | 3-Bromo-2-hydroxypyridine | TD-DFT | -1.475 | mdpi.com |
| Energy Gap (ΔE) | 3-Bromo-2-hydroxypyridine | TD-DFT | 5.405 | mdpi.com |
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com By comparing the theoretically calculated spectrum with the one obtained experimentally via Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can confirm the molecular structure and assign specific vibrational modes to functional groups. mdpi.comnih.gov For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to simulate its vibrational wavenumbers. researchgate.net These theoretical frequencies are often scaled to better match experimental data, accounting for systematic errors in the calculations and the fact that calculations are performed on a molecule in a gaseous state while experiments are often done on solids. researchgate.netnih.gov This correlative approach is crucial for characterizing newly synthesized this compound derivatives, confirming the presence of key functional groups like the nitrile (C≡N). nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex. nih.govrsc.org
In the context of this compound derivatives, MD simulations are often performed after docking to validate the binding poses. eurekaselect.combenthamdirect.com These simulations can confirm whether the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are stable over a period of nanoseconds. nih.gov For example, MD simulations have been used to establish that the BIR domain is the most stable binding site for certain this compound derivatives targeting the survivin protein. nih.goveurekaselect.combenthamdirect.com This technique provides a more realistic representation of the biological environment and strengthens the predictions made by static docking models.
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical studies, particularly those employing Frontier Molecular Orbital (FMO) theory, are essential for explaining the reaction mechanisms of organic compounds. numberanalytics.comnih.gov FMO theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com These "frontier" orbitals are the primary participants in chemical reactions. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The reactivity of a molecule is governed by the interplay of electrostatic (Coulombic) forces and orbital interactions. wikipedia.org FMO theory provides a framework for understanding these interactions by considering three key observations as two molecules approach each other:
The occupied orbitals of the two different molecules repel one another.
Positive and negative charges (or partial charges) on the molecules attract or repel each other according to Coulomb's law.
The occupied orbitals of one molecule and the unoccupied orbitals of the other (specifically the HOMO and LUMO) interact, leading to an attractive, bond-forming interaction. wikipedia.org
The energy gap between the HOMO and LUMO is a critical indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com
In the case of this compound, the locations of the HOMO and LUMO dictate its reactive behavior.
HOMO and Nucleophilicity: The HOMO is generally associated with regions of higher electron density. For this compound, this includes the lone pair of electrons on the pyridine nitrogen atom and the pi system of the aromatic ring. These sites are therefore nucleophilic. An electrophile approaching the molecule will be electrostatically attracted to these electron-rich areas. The reaction's favorability is then determined by the energy compatibility and overlap between the HOMO of this compound and the LUMO of the electrophile.
LUMO and Electrophilicity: The electron-withdrawing nature of the cyano group and the nitrogen heteroatom makes the carbon atoms of the pyridine ring electron-deficient. These regions will be the primary location of the LUMO. A nucleophile will preferentially attack these electrophilic sites, donating its electrons into the LUMO of the this compound molecule. youtube.com
Therefore, the combination of Coulombic attraction (e.g., a negatively charged nucleophile attracted to a positively charged carbon) and the constructive interaction between the nucleophile's HOMO and this compound's LUMO determines the ultimate outcome of a reaction.
Applications of 3 Cyanopyridine in Materials Science and Industrial Processes
Precursor for Functional Monomers and Polymer Stabilizers
3-Cyanopyridine serves as a crucial starting material for synthesizing more complex molecules that are, in turn, used as functional monomers in polymerization processes. The pyridine (B92270) ring and the cyano group provide reactive sites for creating derivatives with specific properties. solubilityofthings.comorientjchem.org These derivatives are integral to developing polymers with tailored characteristics.
The importance of cyanopyridines in organic synthesis has grown because they are considered highly versatile intermediates. orientjchem.org For instance, derivatives of this compound are employed in the creation of chromophores, which are molecules that absorb and emit light. These nicotinonitrile-based chromophores can be efficiently prepared and incorporated into larger molecular structures, demonstrating the role of this compound as a foundational unit for functional materials. rsc.org While primarily known as an intermediate for pharmaceuticals and agrochemicals like Niacin, Niacinamide, and Pymetrozine, the compounds derived from this compound are also utilized in the manufacture of specialty chemicals, which can include components for polymers. chemimpex.comjubilantingrevia.com
The synthesis of multifunctional this compound derivatives can be achieved through tandem reactions with high atom economy. rsc.org These reactions yield complex molecules that exhibit properties like aggregation-induced emission (AIE), which are highly desirable in materials science for applications such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
Table 1: Examples of Functional Molecules Derived from this compound
| Derived Compound Class | Synthesis Method | Potential Application | Source(s) |
|---|---|---|---|
| Nicotinonitrile Chromophores | Microwave-assisted tandem oxidation/Bohlmann–Rahtz heteroannulation | Fluorescent probes, Optoelectronics | rsc.org |
| Multifunctional 3-Cyanopyridines | Tandem reaction of benzopyranonitriles and pyrrolidines | AIE materials, Chemical sensors | rsc.org |
Role in Advanced Materials Development
This compound is a key component in the development of advanced materials, particularly coordination polymers and functional chromophores. rsc.orgrsc.org Its ability to act as a ligand—a molecule that binds to a central metal atom—is fundamental to this role. rsc.orgrsc.org
In the field of coordination polymers, this compound can function as either a terminal ligand, binding to a single metal center, or a bridging ligand, linking multiple metal centers together. rsc.org This versatility allows for the construction of one- and two-dimensional polymer networks. rsc.org For example, it forms one-dimensional coordination polymers with cadmium(II) halides, creating materials with interesting mechanical properties like anisotropic flexibility. researchgate.net The coordination typically occurs through the nitrogen atom of the pyridine ring due to its stronger Lewis base character. rsc.org However, under specific conditions, such as heating, the nitrogen of the cyano group can also coordinate, leading to the formation of bridged, two-dimensional networks. rsc.orgrsc.org
Furthermore, this compound is utilized in the synthesis of chromophores with tunable photophysical properties. rsc.org These molecules are of interest for their solvatochromic behavior (changing color with solvent polarity) and potential use in optoelectronics and as fluorescent probes. rsc.orgresearchgate.net Research has also demonstrated the synthesis of this compound derivatives that exhibit aggregation-induced emission (AIE), a phenomenon crucial for developing highly efficient OLEDs and chemical sensors. rsc.org
Catalytic Applications in Organic Synthesis
While this compound is often the product of catalytic processes, such as the ammoxidation of 3-methylpyridine (B133936), it and its derivatives also play roles within catalytic systems for organic synthesis. imarcgroup.commdpi.comgoogle.com
The synthesis of various substituted 3-cyanopyridines often employs catalytic methods. For example, eco-friendly, one-pot multicomponent reactions catalyzed by materials like doped animal bone meal or nanostructured diphosphates can produce a range of this compound derivatives in high yields. mdpi.comresearchgate.net In these syntheses, the catalyst facilitates the efficient assembly of multiple components into the final cyanopyridine structure. mdpi.comresearchgate.net Additionally, a simple and environmentally friendly process describes the hydration of this compound to nicotinamide (B372718) using a manganese dioxide catalyst. researchgate.net
Derivatives of this compound are also investigated for their catalytic potential. For instance, a superparamagnetic recyclable nanocatalyst has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, highlighting the integration of cyanopyridine chemistry with advanced catalyst design.
The ability of this compound to act as a ligand is central to its application in developing metal complexes for catalysis. rsc.orgnih.govresearchgate.net By coordinating with transition metals, it helps to form stable complexes that can catalyze a variety of chemical transformations. nih.gov The electronic properties of the this compound ligand can influence the reactivity of the metal center, making it a valuable component in catalyst design.
This compound can act as a monodentate ligand, coordinating only through the pyridine nitrogen, or as a bridging ligand, using both the pyridine and cyano nitrogens. rsc.orgrsc.org This allows for the creation of diverse coordination architectures. Research has detailed the synthesis and structure of coordination polymers where this compound is a ligand for various transition metals like Manganese (Mn), Iron (Fe), Cobalt (Co), and Nickel (Ni). rsc.orgrsc.org In these structures, the metal atoms are often linked into chains by other bridging elements (like bromide ions), with the this compound molecules acting as terminal or, upon heating, bridging ligands that connect these chains. rsc.org
The broader family of pyridine-based ligands, such as terpyridines, are well-known for their role in catalysis, where they can stabilize low oxidation states of metals and facilitate reactions like C-C bond formation and hydrofunctionalization. nih.gov The fundamental coordination chemistry of simpler molecules like this compound provides a basis for understanding and developing these more complex catalytic systems. rsc.orgrsc.orgnih.gov
Table 2: Metal Complexes Featuring this compound as a Ligand
| Metal (M) | Complex Formula | Ligand Role | Resulting Structure | Source(s) |
|---|---|---|---|---|
| Mn, Fe, Co, Ni | [MIIBr2(3-CNpy)4] | Terminal | Individual octahedral complexes | rsc.orgrsc.org |
| Mn, Fe, Co, Ni | [MIIBr2(3-CNpy)2]n | Terminal | 1D chains with bromine bridges | rsc.orgrsc.org |
| Mn, Fe, Co, Ni | [MIIBr2(3-CNpy)1]n | Bridging | 2D wavy network | rsc.orgrsc.org |
Environmental and Sustainability Aspects of 3 Cyanopyridine Production and Use
Biodegradation of Pyridine (B92270) Derivatives in the Environment
Pyridine and its derivatives, including 3-cyanopyridine, are heterocyclic aromatic compounds that can enter the environment through industrial effluents. nih.govasm.org Their persistence and potential toxicity necessitate an understanding of their natural degradation processes. nih.gov
Microbial degradation is a primary pathway for the breakdown of these compounds. tandfonline.com A wide variety of microorganisms have been identified that can metabolize pyridine derivatives, including bacteria from the genera Arthrobacter, Bacillus, Pseudomonas, and Rhodococcus. asm.org Research shows that these compounds are degraded more effectively under aerobic (oxygen-present) conditions, though some degradation can occur anaerobically with nitrate (B79036) or sulfate (B86663) as electron acceptors. tandfonline.com In some cases, the absence of oxygen can be a limiting factor for biodegradation in contaminated groundwater. tandfonline.com
The rate of biodegradation is influenced by the specific chemical structure of the pyridine derivative. nih.gov For instance, pyridine carboxylic acids tend to be transformed more rapidly than other forms like methylpyridines or aminopyridines. nih.gov The metabolic process often involves enzymatic action, such as mono- or dioxygenases, which initiate the breakdown of the stable pyridine ring. nih.govnih.gov In a studied pathway in Arthrobacter sp., the degradation of pyridine involves four enzymatic steps, beginning with an oxidative cleavage of the pyridine ring and ultimately yielding succinic acid, a readily metabolized compound. nih.govasm.org
Some microorganisms exhibit a remarkable capacity for this process. For example, the soil microbe Bacillus brevis has been shown to degrade pyridine, with its efficiency significantly enhanced when the cells are immobilized on materials like activated carbon. espublisher.com Free cells could degrade 200 ppm of pyridine in 40 hours, while immobilized cells accomplished the same in 20 hours and could break down concentrations as high as 800 ppm in 40 hours. espublisher.com Similarly, the fungus Fusarium proliferatum has demonstrated the ability to convert this compound to nicotinic acid through its nitrilase enzyme activity. researchgate.net
Table 1: Microorganisms Involved in Pyridine Derivative Biodegradation
| Microorganism Genus | Reference | Notes |
|---|---|---|
| Arthrobacter | nih.govasm.org | Capable of complete pyridine catabolism to succinic acid via a plasmid-borne gene cluster. |
| Bacillus | asm.orgespublisher.com | Bacillus brevis can degrade pyridine, with immobilization improving efficiency. |
| Pseudomonas | asm.org | Known to be involved in the biodegradation of pyridine. |
| Rhodococcus | asm.org | Implicated in pyridine metabolism. |
| Fusarium | researchgate.net | Fusarium proliferatum can convert this compound to nicotinic acid. |
| Cupriavidus | nih.gov | Studied for potential to biodegrade cyano-based compounds, though showed limited success with specific ionic liquid anions. |
Eco-Friendly Synthetic Strategies for this compound
The conventional synthesis of this compound often involves the ammoxidation of 3-picoline, a process that is effective but can require high temperatures and pressures, and catalysts that may have environmental drawbacks. mdpi.comacs.org In response, significant research has focused on developing greener, more sustainable synthetic routes. rsc.org
Catalyst Development: A major focus of green chemistry is the development of more efficient and environmentally benign catalysts. For the gas-phase ammoxidation of 3-picoline, novel ternary VZrAlON oxynitrides have been developed. acs.org These catalysts combine high activity and selectivity, achieving the highest space-time yield of this compound ever reported at 488 g L⁻¹ h⁻¹. acs.org Other catalytic systems, such as those using V₂O₅ supported on zirconia, also show high activity and selectivity for nicotinonitrile formation. researchgate.net The use of varied promoters like TiO₂, MoO₃, or SbO₃ with V₂O₅ catalysts can achieve high conversion and yields. mdpi.commdpi.com For instance, a molybdenum catalyst on silica (B1680970) gel resulted in a 95% yield of this compound with 99% conversion of 3-picoline. mdpi.com
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing waste, energy consumption, and reaction time. researchgate.net Several green MCRs for synthesizing this compound derivatives have been reported. One method uses animal bone meal as a natural, inexpensive, and effective catalyst for a one-pot reaction that produces substituted cyanopyridines in high yields (80–92%) within 10–15 minutes. researchgate.net Another approach utilizes a nanomagnetic metal-organic framework (Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂) as a recyclable catalyst for the synthesis of nicotinonitriles under solvent-free conditions. nih.gov Ultrasonic irradiation has also been employed as a green technique to synthesize 2-amino-3-cyanopyridine (B104079) derivatives in high yields (85–99%) without the need for a solvent or catalyst. tandfonline.com
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The hydrolysis of this compound to produce nicotinamide (B372718) (a form of vitamin B3) can be achieved with near-quantitative yield using the nitrilase enzyme from immobilized Rhodococcus rhodochrous J1 cells. wikipedia.org This biocatalytic method is highly selective, preventing the further hydrolysis of the amide to nicotinic acid. wikipedia.org Similarly, nitrilase from Staphylococcus sp. and Fusarium proliferatum has been used for the whole-cell biocatalytic production of nicotinic acid from this compound, highlighting the potential of biocatalysis in green chemical production. researchgate.net
Table 2: Comparison of Eco-Friendly Synthetic Methods for this compound and Derivatives
| Synthetic Strategy | Catalyst/Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Gas-Phase Ammoxidation | Ternary VZrAlON oxynitrides | High space-time yield (488 g L⁻¹ h⁻¹), high selectivity | Not specified | acs.org |
| Multi-Component Reaction | Animal Bone Meal | High yields, short reaction times (10-15 min), simple purification | 80-92% | researchgate.net |
| Multi-Component Reaction | Nanomagnetic Metal-Organic Framework | Recyclable catalyst, solvent-free conditions | Not specified | nih.gov |
| Tandem Reaction | Sodium Hydroxide | 100% atom economy, metal-free, mild conditions | High | rsc.org |
| Biocatalytic Hydrolysis | Immobilized Rhodococcus rhodochrous J1 (Nitrilase) | High selectivity, quantitative yield, avoids by-products | Quantitative | wikipedia.org |
| Ultrasonic Irradiation | Solvent-free, catalyst-free | Short reaction times (4-25 min), high yields, energy efficient | 85-99% | tandfonline.com |
Waste Management and Environmental Monitoring Related to this compound
The production of this compound, primarily through the ammoxidation of 3-picoline, generates specific waste streams that require careful management. patsnap.comgoogle.com The process involves reacting 3-picoline with ammonia (B1221849) and air over a catalyst. google.com Consequently, unreacted ammonia and by-products from the reaction constitute the primary waste components. epa.gov Effective waste management involves the separation and recovery of the product from the reaction gas, often through cooling, condensation, and purification steps like rectification. patsnap.comgoogle.com The separated gases, including unreacted ammonia, must be treated before release.
Given its water solubility, this compound is likely to be mobile in the environment if released into soil or water. fishersci.comfishersci.com Therefore, preventing its release is a key aspect of environmental management. Standard chemical waste disposal protocols must be followed, requiring generators to classify and manage waste according to local, regional, and national regulations to ensure complete and accurate classification. fishersci.comfishersci.com
Environmental monitoring is crucial for detecting and quantifying potential contamination. While specific monitoring methods for this compound are not widely detailed, methods developed for similar pyridine compounds can be adapted. For instance, a passive sampling method has been developed for 3-ethenylpyridine, a marker for environmental tobacco smoke. nih.gov This method uses a passive sampler with subsequent analysis by gas chromatography/mass spectrometry, offering a simple and accurate way to measure low concentrations in the air (detection limit of 0.27 µg/m³ for a 24-hour sample). nih.gov Such approaches could be tailored for monitoring workplace or environmental levels of this compound.
Sustainability in Chemical Manufacturing
The chemical industry is undergoing a significant shift towards "green chemistry," which emphasizes the design of products and processes that minimize the use and generation of hazardous substances. chimia.ch This paradigm is highly relevant to the manufacturing of this compound and its derivatives, such as the essential vitamin niacin (nicotinic acid) and niacinamide. core.ac.ukresearchgate.net
The production of niacinamide from 3-picoline (which proceeds via the this compound intermediate) serves as a case study for developing more sustainable processes. core.ac.ukresearchgate.net Traditional routes to niacin involved the oxidation of nicotine (B1678760) with hazardous reagents like potassium dichromate, creating significant toxic waste. core.ac.ukresearchgate.net The modern ammoxidation of 3-picoline is considered a greener process because the only major by-product is water. mdpi.com However, this process still has challenges related to energy consumption and catalyst stability. mdpi.com
Further innovation aims to improve sustainability by starting from different, potentially bio-based, raw materials. One proposed green process for niacinamide begins with 2-methyl-1,5-pentanediamine (MPDA), avoiding harsh intermediates and toxic reactants. core.ac.ukresearchgate.net The increasing use of biocatalysis represents another frontier, which can reduce reliance on fossil fuels and improve the efficiency and cost-effectiveness of chemical production. researchgate.net Recently, a partially bio-based niacinamide produced via biofermentation has become available, reflecting the growing demand for ingredients that balance performance with a lower environmental impact. greenchemfinder.com These efforts highlight a broader industry trend toward optimizing production to reduce waste, use recyclable packaging, and source materials ethically, all contributing to a more sustainable manufacturing lifecycle. nkbotanica.com
Future Research Directions and Emerging Trends
Exploration of Novel 3-Cyanopyridine Derivatives with Enhanced Biological Activity and Selectivity
The inherent structural and pharmacological diversity of heterocyclic compounds makes them a cornerstone of new drug discovery, with pyridine-based structures being particularly prominent. nih.gov Within this class, this compound derivatives are the subject of extensive research to develop new therapeutic agents with improved efficacy and selectivity against a range of diseases. nih.gov
Researchers are actively designing and synthesizing novel this compound hybrids to target various biological pathways. A significant area of focus is cancer therapy, where derivatives have been developed as potent inhibitors of key enzymes involved in cancer progression. For instance, new 3-cyanopyridone/pyrazoline hybrids have been created that exhibit dual inhibitory action against EGFR (epidermal growth factor receptor) and BRAFV600E, two proteins implicated in several cancers. mdpi.com Certain synthesized hybrids, such as compounds 28 and 30 from one study, demonstrated remarkable antiproliferative activity with GI₅₀ values of 27 nM and 25 nM, respectively. mdpi.com Similarly, other research has focused on developing this compound derivatives as inhibitors of PIM-1 kinase, a promising target in cancer treatment. nih.govresearchgate.netnih.gov Studies have shown that specific derivatives can exhibit potent cytotoxicity against human cancer cell lines like MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). nih.govnih.govresearchgate.net For example, derivative 8f showed a potent PIM-1 kinase inhibitory activity with an IC₅₀ value of 0.58 µM. nih.gov
Beyond cancer, research is exploring the potential of this compound derivatives as:
Antimicrobial agents: Novel derivatives have shown promising antibacterial activity against both Escherichia coli and Staphylococcus aureus. rsc.org
Antiparasitic agents: A hit-to-lead campaign developed cyanopyridine analogues as antichagasic agents, targeting the protozoan Trypanosoma cruzi. acs.org
Enzyme inhibitors: Derivatives have been investigated for their ability to inhibit various enzymes, including VEGFR-2 and HER-2, which are crucial in angiogenesis and tumor growth. nih.gov
The relationship between the structure of these derivatives and their biological activity is a key aspect of this research, often employing molecular docking to understand the mechanism of action. nih.govnih.gov Future work will continue to focus on synthesizing and evaluating new analogues to identify candidates with superior therapeutic potential and reduced side effects. nih.govnih.gov
Table 1: Biological Activity of Selected this compound Derivatives
| Derivative Class | Target/Application | Key Findings | Reference |
|---|---|---|---|
| 3-Cyanopyridone/Pyrazoline Hybrids | Anticancer (EGFR/BRAFV600E Inhibition) | Compounds 28 and 30 showed potent antiproliferative activity (GI₅₀ = 27 nM and 25 nM). | mdpi.com |
| This compound Hybrids | Anticancer (PIM-1 Kinase Inhibition) | Compound 8f exhibited strong PIM-1 kinase inhibition (IC₅₀ = 0.58 µM) and potent activity against MCF-7 breast cancer cells. | nih.gov |
| Chloro-cyanopyridines | Anticancer (PIM-1 Kinase Inhibition) | Compounds 4c and 4d showed potent cytotoxicity against HePG2 cells (IC₅₀ = 8.02 & 6.95 µM) and significant PIM-1 inhibition. | nih.gov |
| Cyanopyridine Analogues | Antiparasitic (Anti-Trypanosoma cruzi) | Identified hits with good potency (EC₅₀ <1 μM) against intracellular T. cruzi. | acs.org |
| Multifunctional 3-Cyanopyridines | Antibacterial | Demonstrated good antibacterial activity against Escherichia coli and Staphylococcus aureus. | rsc.org |
| 3-Cyanopyridone Derivatives | Anticancer (VEGFR-2/HER-2 Inhibition) | Designed as dual inhibitors for enhanced antitumor activity. | nih.gov |
Development of More Efficient and Sustainable Synthetic Methods
A major trend in chemical manufacturing is the development of green and sustainable processes. imarcgroup.comnih.gov Research into the synthesis of this compound and its derivatives reflects this, with a focus on improving efficiency, reducing waste, and utilizing environmentally benign catalysts and conditions. nih.govresearchgate.net
Traditional methods for producing this compound often involve the ammoxidation of 3-picoline (3-methylpyridine). google.comgoogle.com Innovations in this area focus on novel catalyst systems to improve yield and catalyst lifespan. For example, one method employs a molten salt catalyst, which is reported to have high thermal conductivity and selectivity, achieving a product yield of 96% and a catalyst life of over five years. google.com Another patented method describes a catalyst with an aluminum sesquioxide carrier that achieves a 3-picoline transformation efficiency greater than 99% and a this compound yield over 95%. google.com
For the synthesis of more complex this compound derivatives, multicomponent reactions (MCRs) are gaining prominence. MCRs are highly efficient as they combine several steps into a single operation, reducing time, energy consumption, and waste. One eco-friendly approach reports the one-pot synthesis of substituted pyridines using aromatic aldehydes, malononitrile (B47326), 1,3-dicarbonyl compounds, and alcohols, catalyzed by animal bone meal—an inexpensive and natural catalyst. researchgate.net This method boasts high yields (80–92%) and very short reaction times (10–15 minutes). researchgate.net Another novel approach utilizes a tandem reaction with 100% atom economy to synthesize multifunctional this compound derivatives under mild, metal-free conditions, achieving yields up to 97%. rsc.org
Future research will likely continue to explore:
The use of novel, inexpensive, and reusable catalysts, including those derived from natural or waste products. researchgate.net
Solvent-free or aqueous reaction conditions to minimize the use of volatile organic compounds. nih.gov
Microwave-assisted synthesis to accelerate reaction times. researchgate.net
Flow chemistry processes for safer and more scalable production.
Table 2: Comparison of Synthetic Methods for this compound Derivatives
| Method | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ammoxidation of 3-Picoline | Molten Salt Catalyst | High yield (96%), high selectivity, long catalyst life (>5 years). | google.com |
| Ammoxidation of 3-Picoline | Aluminum Sesquioxide Carrier Catalyst | High transformation efficiency (>99%), high yield (>95%). | google.com |
| One-Pot Multicomponent Reaction | Animal Bone Meal | Eco-friendly, high yields (80-92%), short reaction times (10-15 min). | researchgate.net |
| Tandem Reaction | Sodium Hydroxide (metal-free) | 100% atom economy, high yields (up to 97%), mild conditions. | rsc.org |
Advanced Computational Modeling for Drug Design and Material Science
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, accelerating the discovery process and reducing costs by predicting molecular interactions and properties before synthesis. nih.govemanresearch.orgnih.gov This approach is heavily utilized in the development of this compound derivatives.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are the two primary CADD methodologies. emanresearch.org In the context of this compound research, molecular docking, a key SBDD technique, is frequently used to simulate the interaction between a synthesized derivative and its biological target, such as the active site of an enzyme. nih.govresearchgate.netnih.gov These simulations provide crucial insights into the binding affinity and orientation of the molecule, helping to explain its biological activity and guide the design of more potent compounds. nih.govnih.gov For example, docking studies were used to confirm that potent this compound derivatives fit well into the active site of PIM-1 kinase, corroborating the results of biological assays. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool used in this field. emanresearch.orgnih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, enabling the prediction of the potency of new, unsynthesized molecules. emanresearch.org
The application of computational modeling is not limited to drug design. In material science, Density Functional Theory (DFT) calculations are used to confirm the mechanisms of novel reactions for synthesizing this compound compounds and to predict their electronic and photophysical properties. rsc.org This is crucial for developing new materials with specific functions, such as chemical sensors. rsc.org
Emerging trends in this area involve the integration of machine learning and artificial intelligence (AI) with CADD algorithms. mdpi.comresearchgate.net These advanced techniques can analyze vast datasets to identify complex patterns and predict compound activity, toxicity, and metabolic properties with increasing accuracy, further revolutionizing the design of new this compound-based drugs and materials. nih.govresearchgate.net
Table 3: Computational Tools in this compound Research
| Computational Technique | Application | Purpose | Reference |
|---|---|---|---|
| Molecular Docking | Drug Design | Predicts binding orientation and affinity of a ligand to a target protein (e.g., PIM-1, VEGFR-2). | nih.govnih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Drug Design | Establishes a correlation between chemical structure and biological activity to predict the potency of new compounds. | emanresearch.orgnih.gov |
| DFT (Density Functional Theory) Calculations | Material Science / Reaction Mechanism | Confirms reaction mechanisms and predicts electronic/photophysical properties of new materials. | rsc.org |
| Pharmacophore Modeling | Drug Design | Identifies the essential 3D features of ligands required for biological activity. | emanresearch.orgmdpi.com |
Investigation of New Applications in Emerging Fields
While the primary markets for this compound remain in pharmaceuticals and agrochemicals, ongoing research is uncovering its potential in new and emerging technological fields. market.usdataintelo.com The versatility of the this compound scaffold allows for the development of specialty chemicals and materials with tailored properties. imarcgroup.com
A significant emerging trend is the use of this compound in the development of sustainable agrochemicals. market.us With a growing global population and increasing demand for environmentally friendly agricultural solutions, this compound is being used to create more efficient and targeted pesticides, herbicides, and fungicides. market.usdataintelo.com
In the field of materials science, novel this compound derivatives are being synthesized for applications in optoelectronics and chemical sensing. rsc.org Researchers have developed multifunctional derivatives that exhibit aggregation-induced emission (AIE) and dual-state emission (DSE). These unique photophysical properties are due to restricted intramolecular motion within the molecular structure. rsc.org Such compounds have demonstrated potential for the "turn-off" fluorescent detection of specific metal ions like Fe³⁺ and Cu²⁺, as well as various nitroaromatic compounds, which are common pollutants. rsc.org This opens up possibilities for creating highly sensitive and selective chemical sensors.
Future research is expected to further explore the use of this compound as a building block for:
Specialty Dyes and Pigments: Its aromatic structure can be modified to create novel colorants. imarcgroup.com
Catalysts: The pyridine (B92270) nitrogen atom can coordinate with metal centers, making its derivatives suitable as ligands in catalysis. imarcgroup.com
Functional Polymers: Incorporation into polymer chains could impart specific thermal, electronic, or biological properties.
The continued exploration of this compound's chemical reactivity and physical properties will undoubtedly lead to its application in even more advanced and unforeseen technologies.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing 3-cyanopyridine derivatives?
Synthesis typically involves nucleophilic substitution or condensation reactions, followed by purification via recrystallization or chromatography. Characterization employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity . For example, 29 novel this compound derivatives were synthesized and validated using these techniques in anti-cancer studies .
Q. How does temperature and solvent choice influence the solubility of this compound?
Solubility increases with temperature, particularly above 298.15 K. Polar solvents (e.g., water, ethanol) enhance solubility due to dipole interactions. The Wilson model accurately correlates solubility data, outperforming the Apelblat and λh equations . Molecular simulations reveal that solvent-cyanopyridine interactions (e.g., hydrogen bonding with water) drive solubility trends .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use chemical goggles and gloves to prevent ocular/skin exposure. Avoid soft contact lenses, as they can absorb irritants. Implement engineering controls (e.g., fume hoods) and respiratory protection for aerosolized particles. Immediate eye irrigation and contamination protocols are mandatory .
Advanced Research Questions
Q. How can this compound derivatives be optimized for targeting survivin in anti-cancer drug design?
Molecular docking identifies key interactions (e.g., with survivin’s BIR domain and Ile74 residue). Substituents like electron-withdrawing groups enhance binding affinity. In silico screening (e.g., molecular dynamics simulations) prioritizes derivatives for synthesis, as demonstrated for compounds 10n and 9o .
Q. What role does this compound play in coordination polymers, and how does thermal decomposition alter its ligand behavior?
As a terminal ligand, this compound binds via pyridine-N in octahedral complexes (e.g., [MnBr₂(3-CNpy)₄]). Heating to 160°C reduces ligand count, forming bromine-bridged chains. At 250°C, cyano-N bridges adjacent metal centers, creating 2D networks. X-ray powder diffraction confirms structural transitions .
Q. Which experimental optimization strategies (DoE vs. algorithms) are more efficient for this compound reaction scaling?
Classical Design of Experiments (DoE) leverages human intuition to minimize temperature fluctuations, achieving optimization in 5.5 hours. In contrast, SNOBFIT algorithms require 12 hours but automate parameter exploration. Both methods yield high-purity products, but DoE is preferable for time-sensitive workflows .
Q. How can researchers resolve contradictions in solubility data versus bioactivity outcomes for this compound derivatives?
Cross-validate solubility models (e.g., Wilson vs. Apelblat) with experimental replicates. Pair solubility studies with in vitro assays (e.g., survivin inhibition) to identify derivatives balancing solubility and target affinity. Statistical tools like GraphPad Prism ensure robust data analysis .
Q. What methodologies are used to evaluate the electronic structure of this compound in molecular simulations?
Density Functional Theory (DFT) calculations (e.g., wB97X/6-311G(d,p)) map π-molecular orbitals and eigenenergies. Rotational constants derived from TM+LR simulations achieve <0.1% error, confirming structural accuracy. These methods explain solvent interactions and charge distribution .
Methodological Notes
- Statistical Analysis : Use unpaired t-tests or ANOVA for bioactivity comparisons, with p < 0.05 as significance threshold .
- Ethical Compliance : Obtain ethics approval for biological studies, detailing consent protocols and data anonymization .
- Literature Review : Prioritize peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry Letters) over non-academic sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
